molecular formula C21H18N4O2S2 B2803091 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941880-44-0

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2803091
CAS RN: 941880-44-0
M. Wt: 422.52
InChI Key: PNFZGKNYBHRXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C21H18N4O2S2 and its molecular weight is 422.52. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activities

The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Specifically, cycloalkyl esters of 4-aryl- and 4-cinnamyl-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylic acids were synthesized. Among these derivatives, the 4-(2-nitrophenyl) variant demonstrated the most pronounced antioxidant activity. These compounds inhibit the autooxidation of methyl oleate, making them potential candidates for antioxidant therapies .

Anticancer Potential

Another related compound, 2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide, has shown remarkable anticancer activity. It was particularly effective against colon cancer, melanoma, and ovarian cancer cell lines. The compound’s potency suggests its potential as an anticancer agent .

Efficient Synthesis

High-purity methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a precursor to our compound, can be synthesized efficiently via base-catalyzed Michael additions. The swift, solvent-free reaction and minimal base usage make this synthetic route promising for large-scale production .

properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c1-13-22-19-20(29-13)18(16-9-5-11-28-16)23-25(21(19)27)12-17(26)24-10-4-7-14-6-2-3-8-15(14)24/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFZGKNYBHRXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

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